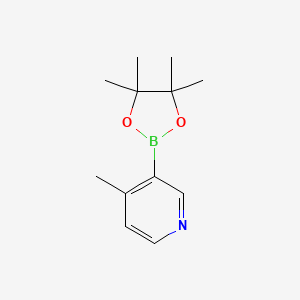

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

Description

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronate ester-functionalized pyridine derivative. The compound features a methyl group at the 4-position of the pyridine ring and a pinacol boronate group at the 3-position. This structure renders it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and as a precursor in medicinal chemistry and materials science . Its boronate group enables selective reactivity with peroxides, as demonstrated in H2O2 detection probes .

Properties

IUPAC Name |

4-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BNO2/c1-9-6-7-14-8-10(9)13-15-11(2,3)12(4,5)16-13/h6-8H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZYZXNXJTPRMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CN=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70724600 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1171891-31-8 | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1171891-31-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70724600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions :

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is primarily utilized in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. The compound serves as an effective coupling partner due to its electron-rich pyridine ring and the stable boron moiety.

Case Study : In a study published in Organic Letters, researchers demonstrated the successful coupling of this boronic ester with various halides under mild conditions, yielding high product yields and selectivity .

Medicinal Chemistry

Drug Development :

The compound's structural features make it a valuable candidate in drug design and development. Its ability to act as a boron-containing pharmacophore has led to investigations into its potential as an anti-cancer agent. Boron compounds are known to interact with biological targets through reversible covalent bonding.

Case Study : A recent investigation explored the efficacy of this compound derivatives in inhibiting specific cancer cell lines. The results indicated that modifications to the pyridine ring could enhance biological activity while maintaining favorable pharmacokinetic properties .

Materials Science

Polymer Chemistry :

The compound is also used in synthesizing advanced materials such as polymers and nanocomposites. Its boronate functionality allows for cross-linking reactions that enhance material properties like thermal stability and mechanical strength.

Case Study : Research conducted on polymer networks incorporating this compound revealed improved tensile strength and flexibility compared to traditional materials. These advancements are particularly relevant for applications in coatings and adhesives where durability is paramount .

Mechanism of Action

The compound exerts its effects primarily through its participation in cross-coupling reactions. The boronic acid group facilitates the formation of carbon-carbon bonds, which is crucial in the synthesis of complex organic molecules. The molecular targets and pathways involved are typically related to the formation of biaryl compounds and other derivatives.

Comparison with Similar Compounds

Substituent Variations and Reactivity

The compound’s structural analogs differ primarily in substituent positions and electronic/steric modifications. Key examples include:

Key Observations :

- Steric Effects : The 4-methyl group in the target compound reduces steric hindrance compared to 2-methyl analogs (e.g., CAS 1012084-56-8), favoring coupling efficiency .

- Electronic Effects : Trifluoromethyl groups (CAS 1012085-50-5) increase electron-withdrawing character, stabilizing intermediates in catalytic cycles .

- Multi-Boronate Systems : 3,5-Bis-boronate derivatives exhibit higher reactivity in multi-step syntheses but may suffer from selectivity issues .

Physical and Spectral Properties

- Melting Points : 268–287°C (for substituted pyridines with chloro/nitro groups) .

- Solubility : Hydrophobicity increases with alkyl/aryl substituents (e.g., methyl, tert-butyl) .

- Spectral Data : <sup>1</sup>H NMR signals for pyridine protons typically appear at δ 7.5–8.5 ppm, with boronate-related peaks near δ 1.3 ppm (pinacol methyl groups) .

Biological Activity

4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound based on various studies and data sources.

IUPAC Name: this compound

Molecular Formula: C12H18BNO2

Molecular Weight: 219.09 g/mol

CAS Number: 57370080

SMILES Notation: CN1C=CC=C(C=N1)B1OC(C)(C)C(C)(C)O1

The biological activity of this compound can be attributed to its interaction with various biological targets. The dioxaborolane moiety is known for its role in stabilizing boron-containing compounds which can influence enzyme activity and cellular signaling pathways.

Inhibitory Activity

Research indicates that compounds containing a pyridine ring can exhibit inhibitory effects on specific kinases. For instance:

- GSK-3β Inhibition: Compounds similar to this compound have shown significant inhibitory activity against GSK-3β (Glycogen Synthase Kinase 3 beta), with IC50 values reported as low as 8 nM in related studies . This kinase is implicated in numerous cellular processes including metabolism and cell proliferation.

Cytotoxicity Studies

In vitro studies assessing cytotoxicity have been conducted using various cell lines to evaluate the safety profile of this compound:

| Cell Line | Concentration (µM) | Viability (%) |

|---|---|---|

| HT-22 (neuronal) | 0.1 - 100 | >80% |

| BV-2 (microglial) | 0.1 - 100 | >75% |

The results indicate that at concentrations up to 10 µM, the compound does not significantly reduce cell viability in either cell line .

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have also been evaluated using BV-2 microglial cells. Notably:

- Nitric Oxide (NO) Levels: Compounds similar to this compound significantly reduced NO levels at concentrations as low as 1 µM.

| Compound | NO Reduction (%) at 1 µM |

|---|---|

| Compound A | 30% |

| Compound B | 45% |

These findings suggest that the compound may possess anti-inflammatory properties by modulating nitric oxide production in activated microglial cells .

Case Studies and Applications

Recent studies have explored the potential applications of this compound in drug development:

- DYRK1A Inhibitors: The design of derivatives based on the structure of this compound has led to promising candidates for inhibiting DYRK1A (Dual-specificity Tyrosine-phosphorylation-regulated Kinase 1A), which plays a role in neurodegenerative diseases .

- Antioxidant Properties: Compounds derived from similar structures have demonstrated antioxidant capabilities through ORAC assays and other methodologies .

Preparation Methods

Palladium-Catalyzed Borylation of 4-Methylpyridine Derivatives

- Starting Material: 4-Methylpyridine or halogenated derivatives such as 2-bromo-4-methylpyridine.

- Boron Source: Bis(pinacolato)diboron (B2pin2).

- Catalyst: Palladium complexes such as Pd(PPh3)4 or PdCl2(dppf).

- Base: Potassium acetate (KOAc) or potassium carbonate (K2CO3).

- Solvent: Polar aprotic solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF).

- Conditions: The reaction is conducted under an inert atmosphere (nitrogen or argon) at elevated temperatures (typically 80–110 °C).

- Reaction Time: Several hours, depending on scale and substrate.

This method allows selective installation of the pinacol boronate ester group at the 3-position of the pyridine ring with high purity (>98%) and good yields.

Borylation of Brominated Pyridine Derivatives

A common variant involves the borylation of 2-bromo-4-methylpyridine:

- Procedure: The brominated pyridine is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and base.

- Optimization: Reaction parameters such as catalyst loading, temperature, and base equivalency are optimized to maximize yield and minimize side products.

- Industrial Scale: Continuous flow reactors and automated systems are employed to enhance scalability and reproducibility.

Suzuki-Miyaura Coupling Route (Indirect Preparation)

In some cases, the compound is prepared via Suzuki-Miyaura coupling between halogenated pyridine derivatives and pinacol boronate esters:

- Catalyst: Pd(PPh3)4 or PdCl2(dppf).

- Base: K2CO3 or Cs2CO3.

- Solvent System: Biphasic mixtures such as toluene/water or dimethoxyethane (DME)/water.

- Temperature: 80–100 °C under inert atmosphere.

- Yields: Moderate yields (30–40%) reported depending on substrate substituents.

| Preparation Method | Starting Material | Catalyst | Base | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Direct borylation of 4-methylpyridine | 4-Methylpyridine | Pd(PPh3)4, PdCl2(dppf) | KOAc, K2CO3 | 80–110 | High | High purity, >98% by GC |

| Borylation of 2-bromo-4-methylpyridine | 2-Bromo-4-methylpyridine | Pd catalyst | KOAc | Elevated temp. | High | Suitable for scale-up, continuous flow |

| Suzuki-Miyaura coupling | Halogenated pyridine + boronate ester | Pd(PPh3)4, PdCl2(dppf) | K2CO3, Cs2CO3 | 80–100 | 30–40 | Moderate yields, sensitive to substituents |

- The use of bis(pinacolato)diboron as a boron source is critical for achieving selective borylation at the pyridine 3-position.

- Palladium catalysts with phosphine ligands provide high catalytic efficiency and selectivity.

- Reaction atmosphere must be inert to avoid catalyst deactivation.

- Bases like potassium acetate facilitate the transmetalation step in the catalytic cycle.

- Industrial methods emphasize continuous flow and automated control for reproducibility and cost efficiency.

- The compound exhibits a melting point of approximately 103–107 °C and is stable as a solid stored under inert atmosphere at low temperatures (below -20 °C recommended for long-term storage).

The preparation of 4-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is well-established through palladium-catalyzed borylation of methyl-substituted pyridine derivatives using bis(pinacolato)diboron. Optimization of catalyst, base, temperature, and atmosphere conditions ensures high purity and yield. Industrial scale production benefits from continuous flow technology and process automation. These methods provide a reliable supply of this valuable intermediate for applications in organic synthesis and pharmaceutical development.

Q & A

Q. What are the optimal reaction conditions for Suzuki-Miyaura cross-coupling using this boronic ester?

The compound is typically employed under classic Suzuki-Miyaura conditions:

- Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf) (0.5–5 mol%)

- Base : K₂CO₃ or Na₂CO₃ (2–3 equiv) in a biphasic solvent system (e.g., DME/H₂O or THF/H₂O) .

- Temperature : 80–100°C under inert atmosphere. Monitor reaction progress via TLC or LC-MS. Purify products using column chromatography (silica gel, hexane/EtOAc).

Q. How to characterize this compound spectroscopically?

- ¹H/¹³C NMR : Confirm the pyridine ring protons (δ 7.5–8.5 ppm) and methyl groups (δ 1.0–1.3 ppm for pinacol).

- ¹¹B NMR : A peak near δ 30–35 ppm confirms boronate ester integrity .

- X-ray crystallography : Use SHELX or OLEX2 for structure refinement. For air-sensitive crystals, employ cold-stream mounting .

Q. What are recommended storage conditions to prevent decomposition?

Store under argon at –20°C in a desiccator. Avoid prolonged exposure to moisture or light, as hydrolysis of the boronate ester can occur .

Advanced Research Questions

Q. How to resolve contradictions in coupling reaction yields with sterically hindered aryl halides?

- Experimental Design : Systematically vary catalyst (e.g., switch to Pd(OAc)₂ with SPhos ligand), solvent polarity, or base strength.

- Mechanistic Insight : Steric hindrance at the pyridine’s 4-methyl group may slow transmetalation. Use DFT calculations to model transition states .

- Case Study : In a synthesis of 5g-Boc (), microwave-assisted heating improved yields for hindered substrates .

Q. How to analyze crystal structures with twinning or low-resolution data?

- Software Tools : SHELXL’s TWIN/BASF commands for twinned data; OLEX2’s dynamic masking for poor-resolution datasets .

- Validation : Cross-check with PLATON’s ADDSYM to detect missed symmetry.

- Example : SHELXPRO was used to refine macromolecular structures with high thermal motion, applicable to flexible boronate esters .

Q. What strategies mitigate competing side reactions (e.g., protodeboronation) in aqueous media?

- Additives : Include 1–2 equiv of NaHCO₃ to buffer acidic byproducts.

- Solvent Optimization : Use anhydrous THF with minimal H₂O or switch to TBAB (tetrabutylammonium bromide) for phase-transfer catalysis .

- Kinetic Profiling : Use in-situ IR to monitor boronate ester consumption and adjust reaction time .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.